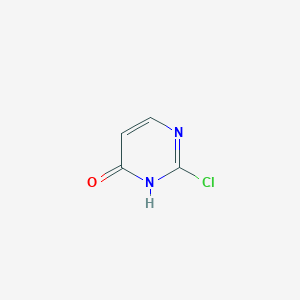

2-Chloro-4-hydroxypyrimidine

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

2-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4-6-2-1-3(8)7-4/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETSYNXZMUAONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546511 | |

| Record name | 2-Chloropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55873-09-1 | |

| Record name | 2-Chloropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3H-pyrimidin-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94XAS724K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chloro 4 Hydroxypyrimidine

Conventional Synthetic Routes to 2-Chloro-4-hydroxypyrimidine

The synthesis of this compound, a valuable intermediate in the creation of pharmaceuticals and agrochemicals, can be achieved through several established chemical pathways. These conventional routes primarily involve multi-step sequences starting from readily available precursors or through nucleophilic substitution reactions on the pyrimidine (B1678525) core.

Multi-step Pathways from Precursors

A common and economically viable approach to synthesizing this compound begins with the modification of 2-chloropyridine (B119429) through a series of reactions. chemicalbook.com This multi-step process leverages the reactivity of the pyridine (B92270) ring to introduce the necessary functional groups.

The initial step in this pathway is the oxidation of 2-chloropyridine to form 2-chloropyridine oxide. chemicalbook.com This transformation is crucial as the N-oxide functionality activates the pyridine ring, particularly at the 4-position, for subsequent reactions. chemicalbook.comontosight.ai Various oxidizing agents can be employed for this purpose. One patented method utilizes meta-chloroperbenzoic acid (mCPBA) in a chloroform (B151607) solvent, achieving a molar yield of 70–72% under mild conditions. Another approach involves using hydrogen peroxide in an acetic acid medium at elevated temperatures. chemicalbook.com Supported catalysts, such as phosphotungstic acid on silicon dioxide, have also been shown to effectively catalyze the oxidation of 2-chloropyridine with hydrogen peroxide, yielding up to 89.8%. researchgate.net

Table 1: Comparison of Oxidation Methods for 2-Chloropyridine

| Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|

| mCPBA | Chloroform | 25 | 10 | 70-72 |

| Hydrogen Peroxide | Acetic Acid | ~50 | Not Specified | Not Specified chemicalbook.com |

| Hydrogen Peroxide / Phosphotungstic acid on SiO₂ | Not Specified | 80 | 30 | 89.8 researchgate.net |

Following the oxidation, the resulting 2-chloropyridine oxide undergoes nitration to introduce a nitro group at the 4-position, forming 2-chloro-4-nitropyridine (B32982) oxide. chemicalbook.com This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The reaction is initiated at a low temperature (0°C) and gradually heated to around 100°C. This process yields the desired product in the range of 65–70%. The presence of the N-oxide group is critical for directing the nitration to the C4-position. ontosight.aiacs.org

The nitro group of 2-chloro-4-nitropyridine oxide is then reduced to an amino group to form 2-chloro-4-aminopyridine. chemicalbook.comgoogle.com A common method for this reduction involves using iron powder in the presence of a strong acid like hydrochloric acid, often in an ethanol-water solvent system under reflux conditions, which can achieve yields as high as 85%. google.com

The final step to obtain this compound from this intermediate would involve the hydroxylation of 2-chloro-4-aminopyridine. One synthetic route reports a 91% yield for this conversion.

Table 2: Key Intermediates in the Multi-step Synthesis

| Intermediate | Molecular Formula | Key Reaction |

|---|---|---|

| 2-Chloropyridine Oxide | C₅H₄ClNO | Oxidation |

| 2-Chloro-4-nitropyridine Oxide | C₅H₃ClN₂O₃ | Nitration |

An alternative synthetic strategy involves the chlorination of a pyrimidine ring that already possesses a hydroxyl group. For instance, 2-methyl-4-hydroxypyrimidine can be chlorinated using phosphorus oxychloride (POCl₃) to yield 4-chloro-2-methylpyrimidine. vulcanchem.comgoogle.com This reaction is a standard method for converting hydroxypyrimidines to their chloro derivatives and is often carried out in the presence of an organic base like pyridine. mdpi.com The reaction typically proceeds by heating the substrate in excess POCl₃. mdpi.com While this specific example starts with a methylated analogue, the principle of chlorinating a hydroxypyrimidine core is a relevant synthetic approach.

Nucleophilic Substitution Reactions in Pyrimidine Synthesis

Nucleophilic substitution is a fundamental reaction type in pyrimidine chemistry and provides a direct route to functionalize the pyrimidine ring. koreascience.kr In the context of synthesizing this compound, a key step would be the introduction of the hydroxyl group via nucleophilic displacement of a suitable leaving group, such as a chlorine atom, at the 4-position. For example, 2,4-dichloropyrimidine (B19661) can undergo selective nucleophilic substitution. It has been reported that the 4-chloro group in 2,4-dichloropyrido[3,2-d]pyrimidines is more reactive towards nucleophiles than the 2-chloro group. koreascience.kr This differential reactivity allows for the selective replacement of the C4-chloro substituent.

Microwave-assisted nucleophilic substitution has also been shown to be an efficient method. For example, heating this compound with aniline (B41778) derivatives in isopropanol (B130326) at 80°C can achieve high yields in a short reaction time. While this example demonstrates a subsequent reaction of the target compound, it illustrates the utility of nucleophilic substitution on the pyrimidine ring.

Advanced and Efficient Synthetic Strategies

The quest for more efficient, economical, and environmentally benign methods for synthesizing this compound has led to significant innovations beyond traditional multi-step processes. These advanced strategies aim to improve yield, reduce waste, and simplify reaction procedures.

One-Step Synthesis Approaches

A notable advancement in the synthesis of this compound derivatives is the development of one-step methodologies. A novel, high-yielding, one-step synthesis has been reported, which utilizes thiophosgene (B130339) to promote the cyclization of readily available 2-aminoamides. researchgate.net This method circumvents the often harsh conditions and multiple steps required in conventional syntheses, such as those involving phosgene (B1210022) followed by phosphorus oxychloride and subsequent selective hydrolysis. researchgate.net The one-step process is not only faster but also offers a more direct route to these valuable intermediates, which can be further functionalized at both the 2- and 4-positions with high regioselectivity. researchgate.net

The reaction conditions for this one-step synthesis have been optimized, with studies exploring various solvents and temperatures. For instance, using 2.1 equivalents of thiophosgene in 1,4-dioxane (B91453) and stirring at room temperature has proven effective. researchgate.net This approach highlights the unexpected chemoselective reactivity of thiophosgene towards the thiol intermediate, leading to the desired 2-chloro derivative. researchgate.net

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| 2-Aminoamides | Thiophosgene | 1,4-Dioxane | Room Temperature | This compound derivatives | High |

Catalytic Synthesis Innovations

The integration of catalysts, particularly nanocatalysts, has revolutionized pyrimidine synthesis, offering pathways with higher efficiency, selectivity, and sustainability.

Nanocatalysts have emerged as powerful tools in the synthesis of various pyrimidine derivatives due to their high surface area and unique catalytic properties. rsc.orgresearchgate.netnanochemres.org These catalysts facilitate reactions under milder conditions, often leading to higher yields and shorter reaction times. nanochemres.org For instance, nano-CeO2 has been effectively used in the one-pot, multi-component synthesis of fused pyrimidine derivatives in an aqueous medium, demonstrating excellent efficiency and eco-friendliness. rsc.org

Several magnetic nanocatalysts, such as Fe3O4@nano-cellulose/Sb(V) and Fe3O4@NCs/Cu(II), have been developed for the synthesis of complex pyrimidine systems. rsc.orgsharif.edu These catalysts are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet, simplifying the work-up procedure and allowing for catalyst reuse. sharif.edu The use of such catalysts often allows for reactions to be carried out under solvent-free conditions, further enhancing their green credentials. sharif.edu

| Catalyst | Reactants | Solvent | Conditions | Key Advantages |

| nano-CeO2 | Benzoylacetonitrile, Aromatic aldehydes, 5-Aminotriazole/5-Aminotetrazole | Aqueous medium | - | Cleaner conversion, high selectivity, shorter reaction times. rsc.org |

| Fe3O4@nano-cellulose/Sb(V) | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, 1,3-Indanedione/Dimedone, Aromatic aldehydes | Solvent-free | 70 °C | High yield, easy work-up, simple catalyst isolation, high reusability. sharif.edu |

| Fe3O4@NCs/Cu(II) | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, 1H-Indene-1,3(2H)-dione, Aryl aldehydes | Ethanol (B145695) | Reflux | Efficient synthesis of tetracyclic systems. rsc.org |

A key aspect of sustainable catalysis is the ability to recycle and reuse the catalyst over multiple reaction cycles without a significant loss of activity. semanticscholar.org Immobilizing catalysts on solid supports is a common and effective strategy to achieve this. scirp.org Materials like silica, nano-cellulose, and various polymers are used as supports for catalytically active species. sharif.edusemanticscholar.org

For example, silica-grafted N-propyl-imidazolium hydrogen sulfate (B86663) has been employed as a recyclable heterogeneous ionic liquid catalyst for the synthesis of pyranopyrimidine derivatives under solvent-free conditions. scirp.org This catalyst could be reused multiple times without a noticeable decrease in its catalytic performance. scirp.org Similarly, a nano-magnetite complex, [Fe3O4@SiO2/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl2], has been used for the synthesis of pyrido[2,3-d]pyrimidines, offering green reaction conditions and catalyst reusability. rsc.org The development of such recyclable catalytic systems is crucial for reducing production costs and the environmental impact of chemical manufacturing. semanticscholar.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize the use and generation of hazardous substances. rasayanjournal.co.innih.gov This includes the use of greener solvents, solvent-free reaction conditions, and energy-efficient methods like microwave and ultrasonic irradiation. rasayanjournal.co.in

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and toxic organic solvents. rasayanjournal.co.in Consequently, there is a significant research effort to replace these with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxic nature, and its use in organic synthesis has been shown to be highly effective for certain reactions. jmaterenvironsci.com For instance, the synthesis of pyrano[2,3,d]pyrimidine derivatives has been successfully carried out in aqueous media using catalysts like diammonium hydrogen phosphate. jmaterenvironsci.com

Ionic liquids are another class of "green solvents" that are gaining attention due to their low volatility and tunable properties. rasayanjournal.co.in While not always inherently non-toxic, they can be designed for minimal environmental impact. rasayanjournal.co.in The use of solvent-free reaction conditions, where the reactants are mixed without a solvent, represents an even greener approach, often leading to cleaner reactions, higher yields, and simpler product isolation. acs.orgresearchgate.net

| Green Approach | Catalyst/Conditions | Reactants | Product | Key Advantages |

| Aqueous Media | Diammonium hydrogen phosphate | Aromatic aldehydes, Malononitrile, Barbituric acid | Pyrano[2,3,d]pyrimidine derivatives | Environmentally safe, simplifies chemical generation. jmaterenvironsci.com |

| Solvent-Free | Graphite oxide | Various | Pyrimidine derivatives | Reduces hazardous chemicals, high atom economy, low catalyst loading, milder reaction conditions. acs.org |

| Solvent-Free | [Hnmp]HSO4 (Brønsted acidic IL) | Substituted 1, 2, and 3 | 4g | Easily recoverable and reusable catalyst. acs.org |

Continuous Flow Reactor Applications

While specific literature detailing the continuous flow synthesis of this compound is not abundant, the application of this technology to structurally similar compounds, such as 2-chloro-4-methylpyrimidine, highlights its significant potential. nbinno.com Continuous flow technology offers enhanced control over reaction parameters like temperature and mixing, which is crucial for managing exothermic chlorination reactions that often use reagents like phosphorus oxychloride. nbinno.comsmolecule.com

This advanced manufacturing approach can lead to improved safety, consistent product quality, and higher throughput. nbinno.comresearchgate.netresearchgate.net By enabling sequential reactions without the need for isolating intermediates, flow chemistry can streamline the production process, reduce waste, and facilitate easier scale-up from laboratory to industrial production. smolecule.comresearchgate.net The integration of flow systems is a promising strategy for optimizing the synthesis of chlorinated pyrimidine derivatives, offering a more sustainable and efficient alternative to traditional batch processing. smolecule.com

Comparative Analysis of Synthetic Methodologies

The production of this compound can be achieved through several synthetic pathways, each with distinct advantages and disadvantages regarding yield, scalability, and purity. A comparative analysis reveals a trade-off between traditional, multi-step methods and more modern, streamlined approaches.

Yield and Efficiency Considerations

In contrast, a novel, one-step synthesis has been developed using thiophosgene, which reacts with 2-aminoamides to directly form this compound derivatives. acs.orgresearchgate.netnih.gov This method demonstrates significantly improved efficiency, with reported isolated yields in the range of 82-94%. researchgate.net Another approach involves the chlorination of hydroxypyrimidines using an equimolar amount of phosphorus oxychloride (POCl₃) in a solvent-free process, which has also been shown to produce high yields for various pyrimidine derivatives. nih.gov The choice of catalyst in chlorination reactions can also be critical; studies on related compounds show that the strength of the base catalyst can influence reaction times and yields.

Table 1: Comparison of Derivatives

| Methodology | Number of Steps | Typical Yields | Key Reagents |

|---|---|---|---|

| Traditional Method | 3 | Moderate | Phosgene, POCl₃, NaOH |

| Thiophosgene Method | 1 | 82-94% | Thiophosgene |

| Solvent-Free POCl₃ | 1 | High | POCl₃, Pyridine |

Scalability for Research and Industrial Applications

The scalability of a synthetic method is a critical factor for its viability in both research and industrial settings. Traditional multi-step batch processes can be cumbersome and challenging to scale up due to safety concerns with reagents like POCl₃ and the accumulation of byproducts. nih.gov

Solvent-free methods using equimolar reagents present a significant advantage for large-scale production by reducing solvent waste and simplifying work-up procedures. nih.gov This approach is suitable for multigram batch preparations and improves the economic and environmental profile of the synthesis. nih.gov

Continuous flow technology is particularly well-suited for industrial applications. nbinno.com Its ability to handle hazardous reactions safely, ensure consistent output, and operate continuously makes it an attractive option for the large-scale manufacturing of this compound and related compounds. nbinno.comsmolecule.com This method has been successfully employed for the synthesis of 2-chloro-4-methylpyrimidine, demonstrating its industrial applicability. nbinno.com

Byproduct Formation and Purification Challenges

Byproduct formation is a key consideration in the synthesis of this compound, directly impacting the purity of the final product and the complexity of its isolation. In syntheses involving chlorinating agents like phosphorus oxychloride, the formation of undesired isomers or over-chlorinated products can occur. For instance, the high reactivity of the chlorine atom at the 2-position can lead to unwanted substitution reactions.

Purification of the final compound can also present challenges. Research has noted that the solubility characteristics of 2-chloropyrimidin-4-ol derivatives can make purification difficult. researchgate.net The work-up for chlorination reactions often involves quenching with ice water, followed by extraction and filtration. guidechem.comgoogle.com Depending on the impurities present, recrystallization may be necessary to achieve the desired level of purity. The use of modern, highly selective synthetic methods, such as the one-step thiophosgene process, can minimize the formation of byproducts, thereby simplifying the purification process. acs.orgresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4 Hydroxypyrimidine

Reactivity of the Halogen Moiety

The chlorine atom at the C-2 position of the pyrimidine (B1678525) ring is the primary site of reactivity, primarily through nucleophilic aromatic substitution and cross-coupling reactions. The electron-withdrawing nature of the two ring nitrogen atoms makes the pyrimidine ring susceptible to attack by nucleophiles.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-chloro-4-hydroxypyrimidine. tandfonline.comresearchgate.net In these reactions, the chlorine atom is displaced by a nucleophile. The pyrimidine ring's electron deficiency facilitates the formation of a Meisenheimer complex, a key intermediate in the SNAr mechanism. researchgate.net

The chlorine atom at the C-2 position can be readily displaced by various nitrogen and sulfur nucleophiles.

The reaction with amines, or amination, is a common method to introduce amino groups onto the pyrimidine scaffold. For instance, the reaction of 2-chloropyrimidin-4-ol with various amines can lead to the formation of 2-aminopyrimidin-4-ol derivatives. These reactions are often carried out in a suitable solvent and may be facilitated by a base.

Displacement by thiols allows for the introduction of a sulfur functional group. A common method for synthesizing 2-mercapto-4-hydroxypyrimidine derivatives involves the reaction of this compound with a thiol or a protected thiol equivalent. google.com For example, reaction with thiourea (B124793) followed by hydrolysis can yield the corresponding 2-thiol. tandfonline.com Another approach involves the direct reaction with a mercapto compound in the presence of a base. google.com

Table 1: Examples of SNAr Reactions with Amines and Thiols

| Reactant | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Chloropyrimidin-4-ol | Aminobutanol | 2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol | Catalyst, controlled temperature and pressure | Not specified | |

| 2-Mercapto-4-hydroxypyrimidine | Chloroacetic acid | 2-Carboxymethylthio-4-hydroxypyrimidine | Aqueous alkaline medium, then acidification | 70 | google.com |

Alkoxylation involves the substitution of the chlorine atom with an alkoxy group, typically by reacting this compound with an alcohol in the presence of a base. The introduction of an ethoxy group at the 2-position, for example, can be achieved by reacting 2-chloropyrimidin-4-ol with ethanol (B145695) or ethoxide ions. The use of a polar aprotic solvent can enhance the nucleophilicity of the alkoxide ion, thereby facilitating the substitution.

Table 2: Alkoxylation of 2-Chloropyrimidin-4-ol

| Reactant | Reagent | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Chloropyrimidin-4-ol | Ethanol | Triethylamine | Ethanol | Reflux | 2-Ethoxypyrimidin-4-ol | 75-80 |

Cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and this compound can serve as a substrate in these transformations. tandfonline.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to introduce aryl or vinyl groups at the C-2 position of the pyrimidine ring. mdpi.comresearchgate.net In a typical Suzuki reaction, this compound is reacted with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.com The choice of catalyst, ligands, base, and solvent is crucial for the success and regioselectivity of the reaction. mdpi.comacs.org For instance, the coupling of 2,4-dichloropyrimidine (B19661) with phenylboronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) has been shown to be highly regioselective, favoring substitution at the C-4 position. mdpi.com However, with appropriate catalyst and ligand systems, selective coupling at the C-2 position of a di-substituted pyrimidine can be achieved. nih.gov

Table 3: Examples of Palladium-Catalyzed Coupling Reactions

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-4-phenylpyrimidine | Good to excellent | mdpi.com |

| 2,4-Dichloropyridines | Arylboronic acids | Pd/IPr | C4-coupled products | Moderate to good | nih.gov |

Grignard reagents (R-MgX) can also be used to form C-C bonds with halogenated pyrimidines, often in the presence of a transition metal catalyst such as nickel or iron. researchgate.netwdh.ac.id These reactions involve the coupling of an alkyl or aryl Grignard reagent with the chloropyrimidine. For example, the coupling of 2,4-dichloropyrimidines with Grignard reagents in the presence of a nickel-phosphine complex can yield the corresponding alkyl or aryl substituted pyrimidines. researchgate.net The reactivity and outcome of the reaction can be influenced by the nature of the Grignard reagent and the specific reaction conditions. A patent describes the reaction of 2-chloro-5-bromopyrimidine with a Grignard reagent in the presence of Boc₂O to form a carboxylic acid derivative. google.com

Table 4: Representative Grignard Reactions with Halogenated Pyrimidines

| Halogenated Pyrimidine | Grignard Reagent | Catalyst | Product Type | Yield Range (%) | Reference |

| 2-Chloro-4,6-dimethylpyrimidine | Alkyl/Aryl Grignard | Nickel phosphine (B1218219) complex | Alkyl/Aryl substituted pyrimidine | 40-88 | researchgate.net |

| 2-Chloro-5-bromopyrimidine | Grignard Reagent | - | Pyrimidine-5-carboxylic acid | Not specified | google.com |

Cross-Coupling Reactions (e.g., C-C bond formation)

Reactivity of the Hydroxyl Group

The hydroxyl group of this compound is a key site of its reactivity, primarily demonstrated through tautomerism and derivatization reactions.

Tautomerism Studies: Hydroxy-Pyrimidinone Equilibria

This compound exists in a tautomeric equilibrium between the hydroxy form (this compound) and the pyrimidinone form (2-chloro-1H-pyrimidin-4-one). Spectroscopic and theoretical studies have shown that the pyrimidinone tautomer is generally the more stable and predominant form in various solvents. researchgate.netwuxiapptec.com The position of this equilibrium is sensitive to the solvent's polarity. chimia.ch

The preference for the pyrimidinone form is attributed to the resonance stabilization gained from the amide-like structure within the ring. In solvents of low dielectric constant, the equilibrium can shift towards the hydroxy form. A quantitative relationship has been established between the tautomeric equilibrium constant (KT = [oxo-form]/[hydroxy-form]) and solvent polarity, as illustrated by plots of log(KT) against solvent Z-values. chimia.ch For similar hydroxypyridine systems, the equilibrium constant can vary significantly with the solvent environment. wuxiapptec.com

| Tautomeric Form | Structure | Predominance | Influencing Factors |

|---|---|---|---|

| Hydroxy Form | Less favored in polar solvents | Solvent polarity, electronic effects of substituents | |

| Pyrimidinone Form | More favored, especially in polar solvents |

Derivatization through O-Alkylation and O-Acylation

The hydroxyl group of this compound can undergo derivatization through O-alkylation and O-acylation to yield ethers and esters, respectively. These reactions are often in competition with N-alkylation and N-acylation at the ring nitrogen, and the regioselectivity can be influenced by the reaction conditions.

O-Alkylation: The formation of O-alkylated products from hydroxypyrimidines can be achieved under specific conditions. While N-alkylation is often a competing reaction, the use of certain reagents and catalysts can favor O-alkylation. google.comgoogle.com For instance, in related 2-pyridone systems, selective O-benzylation has been achieved using zinc(II) mediation, and regioselective O-alkylation has been accomplished through triflic acid-catalyzed carbenoid insertion. mdpi.comrsc.org These methods highlight potential strategies for the targeted O-alkylation of this compound.

O-Acylation: O-acylation of hydroxypyrimidines is a common transformation. The reaction typically involves an acylating agent, such as an acyl halide or anhydride, in the presence of a base. The resulting O-acyl derivatives are valuable intermediates in organic synthesis.

Electrophilic Substitution Pathways

The pyrimidine ring in this compound is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms and the chloro substituent. However, under forcing conditions, electrophilic substitution reactions such as nitration and halogenation can occur.

Nitration and Halogenation Mechanisms

Nitration: The nitration of this compound is expected to be challenging due to the deactivated ring system. However, related compounds like 2-chloropyridine (B119429) can be nitrated at the 4-position after oxidation to the N-oxide. The nitration of 2-chloropyridine N-oxide is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. This suggests a potential pathway for the nitration of this compound might involve prior N-oxidation to enhance the ring's reactivity. Studies on the nitration of other hydroxypyrimidines, such as 2-amino-4,6-dihydroxypyrimidine, also indicate that nitration is feasible, often occurring at the 5-position. diva-portal.org

Halogenation: Halogenation of hydroxypyrimidines can be achieved using various halogenating agents. A common method for the chlorination of hydroxypyrimidines and related heterocycles is the use of phosphorus oxychloride (POCl3), often in the presence of a base like pyridine (B92270). nih.govabertay.ac.uk This reaction proceeds via the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic attack of the chloride ion.

Oxidation and Reduction Processes

The this compound molecule can participate in both oxidation and reduction reactions, targeting either the pyrimidine ring or its substituents.

Oxidation Reactions with Specific Reagents (e.g., Tribromide)

2-Chloro-4-hydroxypyridine, a closely related compound, has been reported to react with tribromide to yield tribromopyridine. This suggests that this compound could undergo a similar oxidative bromination. The specific tribromide reagent used, such as pyridinium (B92312) bromide perbromide (Py-HBr3), is a source of electrophilic bromine. The reaction likely proceeds through electrophilic attack of bromine onto the pyrimidine ring, followed by oxidation. The use of bromine and various bromo-organic compounds is a well-established method for the bromination and oxidation of organic substrates. datapdf.com

| Reaction Type | Key Reagents/Conditions | Primary Product Type | Relevant Findings |

|---|---|---|---|

| Tautomerism | Solvent polarity | Equilibrium between hydroxy and pyrimidinone forms | Pyrimidinone form is generally favored. researchgate.netwuxiapptec.com |

| O-Alkylation | Alkylating agents, potentially with metal catalysts | O-alkylated ethers | Competing reaction with N-alkylation. google.comgoogle.com |

| O-Acylation | Acyl halides, anhydrides | O-acylated esters | Common derivatization method. |

| Nitration | Mixed acid (HNO₃/H₂SO₄), potentially after N-oxidation | Nitrated pyrimidine | Ring is deactivated; N-oxidation may be required. |

| Halogenation | POCl₃, pyridine | Chlorinated pyrimidine | Common method for replacing hydroxyl with chloro group. nih.gov |

| Oxidation | Tribromide reagents (e.g., Py-HBr₃) | Brominated/oxidized pyrimidine | Analogous to reactions of similar hydroxypyridines. |

Reduction Methodologies

The reduction of this compound primarily involves the reductive dehalogenation of the C2-chloro substituent to yield 4-hydroxypyrimidine (B43898). This transformation is a key step in the synthesis of various pyrimidine derivatives. Methodologies for the dehalogenation of chloropyrimidines are well-established and typically involve catalytic hydrogenation or chemical reduction.

Catalytic hydrogenation is a widely employed method for the dehalogenation of chloropyrimidines. oregonstate.edu This process is often performed using hydrogen gas and a metal catalyst, such as palladium supported on carbon (Pd/C) or barium sulfate (B86663). thieme-connect.de A critical aspect of this reaction is controlling the acidity generated from the released hydrogen chloride (HCl). To neutralize this acid and prevent undesired side reactions, such as the reduction of the pyrimidine ring itself (nuclear reduction), a base is typically added to the reaction mixture. oregonstate.edu Magnesium oxide, sodium hydrogen carbonate, and sodium hydroxide (B78521) have been effectively used for this purpose. oregonstate.eduthieme-connect.de The choice of solvent and base can significantly influence the reaction's outcome. For instance, attempting to dehalogenate 2,4-dichloropyrimidine with a palladium catalyst in an alcoholic solvent with magnesium oxide can lead to hydrogen uptake beyond what is required for simple dehalogenation, indicating potential nuclear reduction. oregonstate.edu

Chemical reduction offers an alternative to catalytic methods. Reagents like zinc dust, often in an aqueous alkaline medium, have been used for the reductive dehalogenation of chloropyrimidines. oregonstate.edu For example, 2-amino-4-chloropyrimidine (B19991) has been successfully reduced using zinc dust in an alkaline aqueous dispersion. oregonstate.edu The addition of sodium hydroxide to zinc powder has been shown to improve yields significantly in the dehalogenation of other chloropyrimidines. jst.go.jp

The table below summarizes various reduction conditions reported for chloropyrimidines, which are applicable to this compound.

Table 1: Methodologies for Reductive Dehalogenation of Chloropyrimidines

| Starting Material (Example) | Reducing Agent/Catalyst | Solvent | Base/Additive | Product | Reference(s) |

|---|---|---|---|---|---|

| 2,4-Dichloropyrimidines | H₂ / Pd on charcoal | Ethanol | NaHCO₃ | 2-Chloropyrimidines | thieme-connect.deresearchgate.net |

| 2-Amino-4-methyl-6-chloropyrimidine | Zn powder | Water | NaOH | 2-Amino-4-methylpyrimidine | jst.go.jp |

| 2,4-Dichloropyrimidine | H₂ / Palladium catalyst | Alcohol | MgO | Pyrimidine (with risk of over-reduction) | oregonstate.edu |

| 2-Amino-4-chloropyrimidine | Zn powder | Aqueous dispersion | Alkaline conditions | 2-Aminopyrimidine | oregonstate.edu |

Addition Reactions (e.g., with Graphene Oxide)

While direct studies on the addition reactions of this compound with graphene oxide are not extensively documented, the reactivity of analogous compounds, such as 2-chloro-4-hydroxypyridine, provides a strong model for potential interactions. Graphene oxide (GO) is a two-dimensional material decorated with various oxygen-containing functional groups, including hydroxyl, epoxy, and carboxyl groups. mdpi.com These functional groups make GO a versatile platform for forming composites with organic molecules.

The interaction between this compound and graphene oxide can be envisioned to occur through several mechanisms:

Non-covalent interactions: The planar aromatic structure of the pyrimidine ring can interact with the graphitic domains of GO via π-π stacking. Additionally, the hydroxyl group and ring nitrogens of the pyrimidine can form hydrogen bonds with the oxygen-containing functional groups on the GO surface.

Covalent functionalization: The reactive chloro group at the C2 position and the hydroxyl group at the C4 position of the pyrimidine could potentially form covalent bonds with the functional groups on GO, although this would require specific reaction conditions.

The synthesis of nanocomposites involving similar chloro-pyridine structures and graphene oxide has been explored. These composites often exhibit enhanced material properties, such as improved electrical conductivity and mechanical strength. The formation of such composites with this compound would likely involve dispersing GO in a suitable solvent followed by the addition of the pyrimidine derivative, potentially with sonication or heating to facilitate the interaction and formation of a stable hybrid material.

Mechanistic Investigations of this compound Reactions

The reactions of this compound are governed by several key mechanistic principles, including tautomerism and the pathways for nucleophilic substitution and reduction.

Tautomerism: A fundamental aspect of the structure and reactivity of this compound is its existence as a mixture of tautomers. It is in equilibrium between the hydroxy form (this compound) and the pyridone or keto form (2-chloro-1H-pyrimidin-4-one). In most cases for 4-hydroxypyrimidines, the keto tautomer is the predominant species in solution and in the solid state. nih.govchimia.ch This equilibrium is crucial as the reactivity of each tautomer can differ. Theoretical studies on 4-hydroxypyrimidine have been conducted to understand the relative stabilities of its tautomeric forms. nih.govacs.org The presence of the electron-withdrawing chlorine atom at the C2 position influences the electron distribution in the ring and can affect the position of the tautomeric equilibrium compared to the unsubstituted parent compound.

Mechanism of Reduction: The mechanism of catalytic hydrodehalogenation of chloropyrimidines involves the adsorption of the molecule onto the surface of the metal catalyst (e.g., Palladium). nih.gov Hydrogen atoms, also adsorbed on the catalyst surface, then facilitate the cleavage of the carbon-chlorine bond. A key mechanistic challenge is preventing the reduction of the aromatic pyrimidine ring. The presence of a base is crucial to neutralize the generated HCl, as acidic conditions are known to promote nuclear hydrogenation, leading to di- or tetrahydropyrimidine (B8763341) derivatives. oregonstate.edu The mechanism for electrolytic reduction involves the transfer of electrons to the C-Cl bond, leading to its cleavage. chemicalbook.com

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is susceptible to nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. d-nb.info This is typically a two-step process:

Addition Step: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is generally the rate-determining step of the reaction. libretexts.org

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored.

Recent studies on SNAr reactions have indicated that some reactions may proceed through a concerted mechanism rather than a stepwise one, or through a borderline mechanism, depending on the specific reactants and conditions. rsc.org For this compound, reactions with various nucleophiles (e.g., amines, alkoxides) would be expected to follow this general SNAr pathway, providing a versatile route to a wide range of 2-substituted-4-hydroxypyrimidine derivatives.

Research on Derivatives and Analogues of 2 Chloro 4 Hydroxypyrimidine

Design Principles for Structural Modification

The structural modification of 2-Chloro-4-hydroxypyrimidine is primarily driven by the desire to create new compounds with specific chemical properties. The two reactive sites—the chloro group at the C2 position and the hydroxyl group at the C4 position—allow for targeted alterations.

Introduction of Various Functional Groups

The introduction of diverse functional groups onto the pyrimidine (B1678525) core is a primary strategy for creating novel derivatives. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for its replacement with various moieties such as amines, thiols, and alkoxides. For instance, reacting 2,4-dichloropyrimidine (B19661) with different amines or phenolic nucleophiles can lead to the selective substitution at the more electrophilic C4-position first, followed by substitution at the C2-position, often requiring higher temperatures or microwave irradiation. nih.gov This step-wise approach allows for the controlled synthesis of asymmetrically substituted pyrimidines.

Similarly, the hydroxyl group can be alkylated to produce ether derivatives. The introduction of different functional groups significantly impacts the molecule's electronic properties, lipophilicity, and steric profile, which in turn influences its reactivity and potential applications. For example, adding a piperazine (B1678402) ring via nucleophilic substitution of the chlorine atom is a common strategy in medicinal chemistry to create scaffolds for further development. cymitquimica.com

Table 1: Examples of Functional Group Introduction

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Primary/Secondary Amines | Nucleophilic Aromatic Substitution | 4-Amino-2-chloropyrimidine (B189420) derivatives |

| 2,4-Dichloropyrimidine | Phenols/Alkoxides | Nucleophilic Aromatic Substitution | 4-Alkoxy/Phenoxy-2-chloropyrimidine derivatives |

| 2-Chloropyrimidin-4-ol | Alkyl Halides | Williamson Ether Synthesis | 4-Alkoxy-2-chloropyrimidine derivatives |

| 4-Chloro-2-(methylthio)pyrimidine | Sodium Methoxide | Nucleophilic Aromatic Substitution | 4-Methoxy-2-(methylthio)pyrimidine |

Fused Pyrimidine Systems and Polycyclic Derivatives

A significant area of research involves the annulation (fusion) of other heterocyclic rings onto the pyrimidine framework, creating bicyclic and polycyclic systems. These fused derivatives often exhibit unique chemical and biological properties. Common examples include thieno[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and furo[2,3-d]pyrimidines.

The synthesis of these systems often starts with a suitably functionalized pyrimidine. For example, 4-chlorothieno[2,3-d]pyrimidines can be prepared by the chlorination of the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines using reagents like phosphoryl chloride. nih.gov These chloro-derivatives then serve as key intermediates for further functionalization through nucleophilic substitution. nih.govnih.gov

Pyrazolo[3,4-d]pyrimidines can be synthesized by constructing the pyrazole (B372694) ring onto a pyrimidine precursor or vice versa. tsijournals.com One common method involves the reaction of a 4-chloropyrimidine-5-carbonitrile (B106730) with hydrazine (B178648) hydrate (B1144303) to form a 3-aminopyrazolo[3,4-d]pyrimidine. tsijournals.com Another approach uses 5-amino-4-cyanopyrazole derivatives which are cyclized to form the pyrimidine ring. researchgate.net These fused systems are of great interest due to their structural analogy to purines. orientjchem.org

Table 2: Synthesis of Fused Pyrimidine Systems

| Fused System | Precursor Example | Key Reagents/Conditions | Resulting Intermediate/Product |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine (B153573) | 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine | Phosphoryl Chloride (POCl₃) | 4-Chlorothieno[2,3-d]pyrimidine nih.gov |

| Pyrazolo[3,4-d]pyrimidine | 4-Chloropyrimidine-5-carbonitrile | Hydrazine Hydrate | 3-Aminopyrazolo[3,4-d]pyrimidine tsijournals.com |

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic Acid (reflux) | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one mdpi.com |

| Pyrido[3,2-d]pyrimidine | 2,4-Dichloropyrido[3,2-d]pyrimidine | Sodium Azide | 2,4-Diazidopyrido[3,2-d]pyrimidine koreascience.kr |

Synthetic Strategies for Novel Analogues

The development of efficient synthetic methods is crucial for exploring the chemical space around this compound. Modern organic synthesis emphasizes strategies like multicomponent reactions and intramolecular cyclizations to build molecular complexity rapidly.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for generating libraries of complex molecules. acs.orgnih.gov A notable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohols. acs.orgorganic-chemistry.orgthieme-connect.com This process proceeds through a sequence of condensation and dehydrogenation steps to build a highly substituted pyrimidine ring. acs.orgorganic-chemistry.org While not directly starting from this compound, these methods highlight a powerful strategy for accessing diverse pyrimidine cores that can be later functionalized. Another approach is the one-pot condensation of a β-keto ester, an amidine, and another component, often promoted by microwave irradiation. scialert.net These strategies offer significant advantages in terms of atom economy, reduced reaction times, and ease of generating structural diversity. rsc.orgresearchgate.net

Intramolecular Cyclization

Intramolecular cyclization is a powerful strategy for constructing fused ring systems. nih.govresearchgate.net This approach involves creating a pyrimidine derivative with a suitably placed reactive side chain that can cyclize back onto the pyrimidine ring. For example, a 2-(alkenylsulfanyl)pteridin-4(3H)-one can undergo intramolecular cyclization when heated in polyphosphoric acid to form a thiazolo[3,2-a]pyrimidin-5-one derivative. researchgate.net

Another example involves the reaction of an aminopyrimidine with a reagent like benzoyl isothiocyanate to form a thiourea (B124793) derivative. This intermediate can then be cyclized intramolecularly to produce a fused pyrimidine derivative. researchgate.net The success of these reactions often depends on the preorganization of the molecule to favor cyclization over competing intermolecular reactions like dimerization or polymerization. beilstein-journals.org Cascade reactions, involving an initial intermolecular reaction followed by an intramolecular cyclization, are also employed to synthesize complex halogenated pyrazolo[1,5-a]pyrimidines in one pot. nih.gov

Structure-Reactivity Relationships in Derivatives

The reactivity of this compound derivatives is governed by the electronic properties of the pyrimidine ring and its substituents. The pyrimidine ring itself is π-deficient due to the presence of two electronegative nitrogen atoms, which makes positions 2, 4, and 6 susceptible to nucleophilic attack.

In 2,4-dichloropyrimidine systems, the chlorine atom at the C4 position is generally more reactive towards nucleophilic substitution than the one at the C2 position. koreascience.krstackexchange.com This enhanced reactivity is a common feature in such systems. The introduction of other functional groups can further modulate this reactivity. Electron-withdrawing groups tend to increase the electrophilicity of the ring carbons and enhance the rate of nucleophilic substitution, while electron-donating groups have the opposite effect.

For instance, in studies of pyrimidine-4-carboxamides, the 4-chloro substituent of a dichloropyrimidine intermediate was regioselectively substituted by various nucleophiles. The subsequent substitution at the 2-chloro position often required more forcing conditions, such as higher temperatures. nih.gov This differential reactivity allows for sequential and controlled functionalization of the pyrimidine scaffold. Furthermore, the formation of an intramolecular hydrogen bond between a substituent and a nitrogen atom in the pyrimidine ring can lock the molecule into a specific conformation, influencing its binding to biological targets. acs.org This interplay between substituent effects, regioselectivity, and conformational control is a key aspect of designing new derivatives with desired properties. rsc.org

Pharmacological and Biological Research Applications of 2 Chloro 4 Hydroxypyrimidine and Its Derivatives

Antimicrobial Activity Studies

The pyrimidine (B1678525) scaffold is a core structure in numerous compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial effects. nih.govresearchgate.net

Derivatives of 2-Chloro-4-hydroxypyrimidine have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain derivatives have been shown to effectively inhibit bacterial growth, making them promising candidates for the development of new antibiotics.

The antibacterial mechanism of some pyridine (B92270) derivatives has been attributed to their ability to generate hydroxyl radicals, which can damage bacterial DNA and proteins. Other studies on related compounds suggest that the mechanism of action involves penetrating the bacterial cell membrane, leading to depolarization, rupture, and subsequent leakage of cellular contents, ultimately causing cell death. semanticscholar.org

Research has highlighted the potent in vitro antimycobacterial activity of certain pyrimidine derivatives. nih.gov Specifically, compounds with aryl, heteroaryl, and alkylthio substituents at various positions have shown significant activity against virulent and non-virulent strains of Mycobacterium tuberculosis. nih.gov

Interactive Table: Antibacterial Activity of this compound Derivatives

| Derivative Class | Target Bacteria | Observed Effect | Reference |

| Pyridine derivatives | Gram-positive and Gram-negative bacteria | Inhibition of bacterial growth | |

| Pyrimidine derivatives | Mycobacterium tuberculosis | Potent in vitro antimycobacterial activity (MIC of 0.75 µg/mL for some compounds) | nih.gov |

| 2-chloro-4-nitrobenzoylamino acid derivatives | Various microorganisms | Active against several microorganisms | nih.gov |

| 2-Amino-4-chloropyridine derivatives | Gram-positive and Gram-negative bacteria | Variable to modest activity, with some compounds showing significant biological activity | researchgate.net |

| Chloropyrimidines | Pseudomonas aeruginosa, E. coli | Antibacterial activity with MIC of 12.5 µg/mL for some compounds | nih.gov |

Several derivatives of this compound have exhibited significant antifungal properties. researchgate.netresearchgate.net For example, some 2-hydroxy pyrimidine and 2-mercapto pyrimidine derivatives have shown notable antifungal activity. researchgate.net

Studies have also evaluated the antimycotic activity of chloropyrimidine derivatives against various pathogenic fungi. nih.gov Certain synthesized compounds were found to be most potent against Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov

Interactive Table: Antifungal Activity of this compound Derivatives

| Derivative Class | Target Fungi | Observed Effect | Reference |

| 2-hydroxy pyrimidine and 2-mercapto pyrimidine derivatives | Not specified | Significant antifungal activity | researchgate.net |

| Chloropyrimidine derivatives | Aspergillus fumigatus, Trichophyton mentagrophytes | Potent antimycotic activity | nih.gov |

| 2-[N-(3′-Chloro-4′-substituted azetidinone-2)]amino-4-hydroxypurines | Aspergillus species | Good antifungal activity | researchgate.net |

Antiviral Research

The pyrimidine framework is a key component in many compounds with antiviral properties. researchgate.net Research into this compound derivatives has revealed their potential as antiviral agents. pmarketresearch.com

Derivatives of this compound have shown promise against a variety of viruses. For instance, certain 3-hydroxypyrimidine-2,4-dione (HPD) derivatives have been found to potently inhibit the reverse transcriptase-associated RNase H of HIV. nih.govnih.gov Other studies have identified pyrimidine derivatives with activity against human cytomegalovirus (HCMV) and Chikungunya virus (CHIKV). researchgate.netacs.org Specifically, two compounds identified through molecular docking demonstrated antiviral activity against CHIKV with IC50 values of 13.1 and 8.3 μM. researchgate.net Additionally, some pyrimido[4,5-d]pyrimidine (B13093195) derivatives displayed selective efficacy against coronaviruses 229E and OC43. mdpi.com

The antiviral mechanism of this compound derivatives often involves the inhibition of specific viral enzymes crucial for replication. For example, the antiviral activity of some derivatives against HIV is attributed to the inhibition of reverse transcriptase-associated RNase H. nih.govnih.gov In the case of CHIKV, the mechanism is believed to involve blocking the active site and catalytic dyad of the nsP2 protease. researchgate.net Another mechanism involves targeting the virus-encoded RNA-dependent RNA polymerase (RdRp), as seen with the nucleoside analogue 4'-Fluorouridine, whose antiviral effect can be enhanced by inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis. nih.gov

Anticancer and Antitumor Investigations

Pyrimidine derivatives have been extensively investigated for their potential as anticancer agents. nih.govscirp.org The this compound scaffold serves as a valuable starting point for the synthesis of novel compounds with antitumor properties. pmarketresearch.com

Research has shown that various derivatives exhibit significant cytotoxicity against a range of cancer cell lines. For example, ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations. Similarly, certain ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives showed good antitumor activity against human leukemia cell lines (K562 and CEM). scirp.org Specifically, a derivative with a para-chloro substitution exhibited an IC50 value of 14.0 μM against the K562 cell line. scirp.org

The mechanism of anticancer action for these derivatives can involve the inhibition of specific enzymes that are critical for cancer cell proliferation. For instance, some dihydropyrimidinone derivatives exhibit antitumor activity through kinase inhibition. Other pyrimidine derivatives have been designed as inhibitors of tubulin polymerization, binding to the colchicine-binding site and disrupting the microtubule network essential for cell division. acs.org

Interactive Table: Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | Not specified | Significant inhibition of cell proliferation at micromolar concentrations | |

| Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives | Human leukemia cell lines (K562 and CEM) | Good antitumor activity; IC50 of 14.0 μM for a para-chloro substituted derivative against K562 | scirp.org |

| Pyrimidine dihydroquinoxalinone derivatives | Melanoma, breast, pancreatic, and prostate cancers | High cytotoxic activity in vitro; potent tubulin-polymerization inhibitors | acs.org |

| Pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline | Colon, CNS, melanoma, renal, and breast cancer cell lines | Strong growth inhibition and significant antiproliferative effects | nih.gov |

Cytotoxic Activity against Cell Lines

Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents, demonstrating cytotoxic effects against a range of human cancer cell lines. scirp.orgsemanticscholar.org Studies have shown that the substitution pattern on the pyrimidine ring significantly influences the cytotoxic potency.

For instance, a series of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives were synthesized and evaluated for their antiproliferative activity against human leukemia cell lines, K562 and CEM. scirp.orgsemanticscholar.org The research found that carboxamide derivatives with halogen (chloro), nitro, or tert-butyl substituents on an attached phenyl ring were more cytotoxic than those with unsubstituted or methoxy-substituted phenyl rings. scirp.orgsemanticscholar.org Specifically, a compound featuring a chloro substitution at the para position of the phenyl ring (compound 2g) showed notable activity against K562 cells with an IC₅₀ value of 14.0 µM. scirp.orgsemanticscholar.org Similarly, among sulfonamide derivatives, a compound with two chloro groups at the meta positions (compound 3c) also exhibited good activity, with an IC₅₀ of 15.0 µM against the same cell line. scirp.orgsemanticscholar.org

Other studies have corroborated the anticancer potential of pyrimidine derivatives. One investigation of 2,4,5-substituted pyrimidines revealed potent inhibition against the human hepatocellular carcinoma BEL-7402 cancer cell line, with some compounds showing IC₅₀ values below 0.10 µM. researchgate.net Furthermore, certain pyrimidine derivatives have shown growth inhibitory effects on non-small cell lung cancer (HOP-92) and leukemia (MOLT-4) cell lines. researchgate.net

Table 1: Cytotoxic Activity of Selected Pyrimidine Derivatives

| Cell Line | Derivative Type | Key Substituent(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Human Leukemia (K562) | Carboxamide | p-Chloro on phenyl ring | 14.0 µM | scirp.org, semanticscholar.org |

| Human Leukemia (K562) | Sulfonamide | m-Dichloro on phenyl ring | 15.0 µM | scirp.org, semanticscholar.org |

| Human Leukemia (CEM) | Carboxamide/Sulfonamide | Various | Good antitumor activity | scirp.org, semanticscholar.org |

| Human Hepatocellular Carcinoma (BEL-7402) | 2,4,5-substituted pyrimidine | Various | < 0.10 µM (for several compounds) | researchgate.net |

| Colon Cancer (SW480) | Pyrimidine derivative | Not specified | High cytotoxic activity | sci-hub.se |

| Human Lung Cancer (A549) | 4,6-diarylpyrimidin-2(1H)-ol/thiol | Hydroxy/Methoxy | 16.7 - 41.5 µg/mL | researchgate.net |

Apoptosis Induction Mechanisms

The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death. scirp.orgsemanticscholar.org Research into the mechanisms reveals the involvement of multiple cellular pathways, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades. nih.govmdpi.com

Apoptosis can be triggered through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. medsci.org Studies on pyrimidine derivatives suggest activation of both. For example, some compounds have been shown to increase levels of cleaved caspase-8 (an initiator of the extrinsic pathway) and cleaved caspase-9 (an initiator of the intrinsic pathway). medsci.org The activation of these initiator caspases leads to the subsequent cleavage and activation of executioner caspases, such as caspase-3, which dismantle the cell. medsci.org

The intrinsic pathway is often initiated by cellular stress, including oxidative stress from the accumulation of ROS. nih.govmdpi.com This leads to the permeabilization of the mitochondrial outer membrane, a critical event regulated by the Bcl-2 family of proteins. mdpi.com An imbalance in the ratio of pro-apoptotic to anti-apoptotic Bcl-2 proteins can trigger the release of cytochrome c from the mitochondria, which in turn activates caspase-9. nih.gov The involvement of the mitochondrial pathway is further evidenced by observations of reduced mitochondrial membrane potential in cells treated with these compounds. mdpi.com

A key marker of apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases, which prevents DNA repair and facilitates cell death. mdpi.com Studies have confirmed a significant increase in cleaved PARP in cancer cells exposed to pyrimidine derivatives, solidifying apoptosis as a primary mechanism of their cytotoxic action. mdpi.com

Enzyme Inhibition (e.g., EGFR inhibitors)

A significant mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Both EGFR and VEGFR-2 are validated targets in cancer therapy, and their dual inhibition may offer synergistic antitumor activity. nih.gov

Novel 2-chloro-4-anilino-quinazoline derivatives, which share a core structural similarity with this compound, have been specifically designed and evaluated as dual EGFR and VEGFR-2 inhibitors. nih.gov Docking studies and structure-activity relationship (SAR) analyses have identified the critical pharmacophoric groups necessary for kinase inhibition. These studies highlight the importance of a hydrogen bond donor at the para position of the anilino moiety for interacting with conserved glutamate (B1630785) and aspartate amino acid residues within the binding sites of both EGFR and VEGFR-2. nih.gov One derivative, compound 8o, was found to be particularly potent, showing significantly higher inhibitory activity against both kinases compared to the prototype compound. nih.gov

The inhibition of these receptor tyrosine kinases disrupts downstream signaling pathways, such as the Ras/Raf/MAP kinase cascade, which are crucial for promoting cell survival and proliferation. nih.gov This makes pyrimidine-based enzyme inhibitors a promising class of targeted anticancer agents. nih.govambeed.com

Anti-inflammatory Properties

In addition to their anticancer applications, derivatives of the pyrimidine and pyridine scaffolds have been investigated for their anti-inflammatory properties. ajpamc.comresearchgate.net 2-Chloro-4-hydroxypyridine itself is noted as a key intermediate in the synthesis of anti-inflammatory agents. chemimpex.com

The anti-inflammatory potential of these compounds is often linked to the inhibition of enzymes like cyclooxygenase (COX), which are central to the inflammatory cascade. ambeed.com Research on various pyrimidine derivatives has demonstrated significant anti-inflammatory activity, in some cases comparable to standard drugs. ajpamc.comsigmaaldrich.cn For example, studies on 2-mercaptopyrimidine (B73435) derivatives showed excellent anti-inflammatory activity when compared to the corresponding 2-hydroxy and 2-amino pyrimidine derivatives. ajpamc.com The specific substitutions on the pyrimidine ring are crucial in determining the potency of the anti-inflammatory effect. ajpamc.com

Antihyperlipidemic Activity Research

A notable area of research for this compound derivatives is in the development of antihyperlipidemic agents. nih.govdntb.gov.ua Thieno[2,3-d]pyrimidine (B153573) derivatives, in particular, have shown promising results in lowering lipid levels in preclinical models. nih.govecronicon.net

One such compound, 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one (LM-1554), was identified as a promising antihyperlipidemic agent. nih.govdntb.gov.ua Further studies revealed that introducing electron-withdrawing groups at the 4-position of the pyrimidine ring enhanced activity. ecronicon.net Consequently, 4-chloro-2-chloromethylthienopyrimidines demonstrated superior antihyperlipidemic effects compared to their 4-hydroxy counterparts. ecronicon.net This led to the identification of an even more active compound, 4-chloro-2-(chloromethyl)-5-(4-chlorophenyl)-thieno[2,3-d]pyrimidine (LM-1576). ecronicon.net

Molecular docking studies investigating the mechanism of action for these compounds suggest that they may exert their effects by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein. nih.govecronicon.netresearchgate.net NPC1L1 is a transporter in the gastrointestinal tract crucial for intestinal cholesterol absorption. nih.gov By inhibiting this protein, these pyrimidine derivatives can reduce cholesterol uptake, leading to lower plasma cholesterol levels. nih.gov The docking score for LM-1554 was found to be favorable, indicating a strong potential for interaction with the NPC1L1 active site. nih.gov

Table 2: Antihyperlipidemic Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

| Compound | Structure Description | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|---|

| LM-1554 | 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one | Promising antihyperlipidemic activity in animal models. nih.gov | Inhibition of Niemann-Pick C1-Like 1 (NPC1L1) protein. nih.govresearchgate.net | nih.gov, dntb.gov.ua |

| LM-1576 | 4-chloro-2-(chloromethyl)-5-(4-chlorophenyl)-thieno[2,3-d]pyrimidine | Superior activity compared to LM-1554. ecronicon.net | Inhibition of Niemann-Pick C1-Like 1 (NPC1L1) protein. ecronicon.net | ecronicon.net |

Other Potential Biological Activities (e.g., Antimalarial, Antihypertensive)

The broad biological activity of the pyrimidine core extends to other therapeutic areas, including infectious diseases and cardiovascular conditions. scialert.netajpamc.com

Antimalarial Activity: Pyrimidine derivatives are key components in several antimalarial drugs. researchgate.net Their mechanism of action often involves targeting the dihydrofolate reductase enzyme in the Plasmodium parasite, which is essential for its DNA synthesis and survival. researchgate.net This inhibition disrupts the parasite's life cycle within the human body. researchgate.net Research continues to explore novel pyrimidine-based compounds to combat the growing issue of drug-resistant malaria strains. researchgate.net

Antihypertensive Activity: Certain dihydropyrimidine (B8664642) derivatives have been reported to possess potent antihypertensive activity. ajpamc.comnih.gov A study involving the synthesis of various 1,4-dihydro-5-pyrimidine carboxamides found that nearly all tested compounds caused a considerable decrease in blood pressure in rat models, with thirteen compounds showing activity comparable to the standard drug nifedipine. nih.gov

Mechanism of Action Studies at the Molecular Level

Understanding the mechanism of action at the molecular level is crucial for the development of targeted therapies. For this compound and its derivatives, research has elucidated several key molecular mechanisms.

In oncology, the primary mechanisms involve the induction of apoptosis and the inhibition of critical signaling enzymes. semanticscholar.orgnih.gov Apoptosis is triggered via both the intrinsic and extrinsic pathways, marked by the activation of caspases-9 and -8, respectively, leading to PARP cleavage and cell death. mdpi.commedsci.org A significant contributor to this process is the induction of oxidative stress through the generation of ROS. nih.gov Furthermore, these compounds can directly inhibit receptor tyrosine kinases like EGFR and VEGFR-2, blocking pro-survival signals within cancer cells. nih.gov

In the context of metabolic disease, the antihyperlipidemic action of thieno[2,3-d]pyrimidine derivatives is attributed to the inhibition of the NPC1L1 protein. nih.govecronicon.net This molecular targeting prevents the absorption of dietary cholesterol in the intestine, offering a clear mechanism for their lipid-lowering effects. nih.gov

For infectious diseases like malaria, the mechanism involves the inhibition of essential parasitic enzymes, such as dihydrofolate reductase, thereby halting the replication of the parasite. researchgate.net

Across these diverse applications, the versatile and reactive nature of the this compound scaffold allows for chemical modifications that can be fine-tuned to interact with specific biological targets, underpinning its value as a privileged structure in medicinal chemistry. semanticscholar.orgunex.es

Interaction with Specific Molecular Targets and Pathways

The pyrimidine scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds, including nucleic acids. researchgate.net Derivatives of this compound have been investigated for their interactions with various molecular targets, leading to a range of pharmacological effects.

One area of significant interest is their potential as enzyme inhibitors. For instance, certain pyrimidine derivatives have been shown to inhibit cholinesterases (ChEs) and human carbonic anhydrases (hCAs), which are important targets in the treatment of Alzheimer's disease. nih.gov Specifically, a study on a series of pyrimidine derivatives revealed that 4-amino-2-chloropyrimidine (B189420) was a notable inhibitor of butyrylcholinesterase (BChE). nih.gov Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active sites of these enzymes. nih.gov

Furthermore, derivatives of this compound are explored as precursors for compounds targeting various other enzymes. The structural modifications of the pyrimidine ring, including the introduction of different substituents, can modulate the binding affinity and selectivity towards specific enzymes, thereby influencing cellular pathways. evitachem.com For example, some derivatives have been investigated for their potential to inhibit enzymes crucial for cancer cell proliferation or viral replication.

The interaction of these compounds is not limited to enzyme inhibition. They can also interact with other biomolecules like proteins and nucleic acids. The hydroxyl and chloro groups on the parent molecule, this compound, can participate in hydrogen bonding and halogen bonding, respectively, which can influence their binding affinity and specificity to biological targets.

Nucleophilic/Electrophilic Role in Biological Systems

The chemical reactivity of this compound and its derivatives plays a crucial role in their biological activity. The pyrimidine ring system, with its nitrogen atoms, and the attached functional groups determine the molecule's nucleophilic and electrophilic character.

The chlorine atom at the 2-position of this compound makes this position susceptible to nucleophilic attack. gcwgandhinagar.com This reactivity is a key feature in the synthesis of a wide variety of derivatives where the chloro group acts as a leaving group and is replaced by other functional groups. evitachem.com In a biological context, this susceptibility to nucleophilic substitution can lead to covalent interactions with biological macromolecules. For example, the cysteine residues in proteins, which can exist as highly reactive thiolate anions, are potent nucleophiles that can react with electrophilic centers in small molecules. nih.gov

The tautomeric nature of this compound, existing in equilibrium between the hydroxy and the keto (pyrimidinone) forms, also influences its reactivity. nih.gov The pyridone form is a good substrate for nucleophilic substitution. gcwgandhinagar.com This dynamic equilibrium can be influenced by the surrounding environment, such as solvent polarity, which can have implications for its interactions within a biological system.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights for the design of more potent and selective compounds.

Key structural features that are often modified and studied include:

Substituents on the pyrimidine ring: The nature, size, and position of substituents on the pyrimidine ring can have a dramatic effect on biological activity. For example, in a series of 2,4,5,6-substituted pyrimidine derivatives evaluated for anticancer activity, it was found that both electron-donating and electron-withdrawing groups on a phenyl ring attached to the pyrimidine core influenced cytotoxicity. scirp.org Halogen substitutions, such as chloro groups, at different positions on the phenyl ring were shown to be favorable for activity. scirp.org

The 2-chloro substituent: The chlorine atom at the 2-position is a common site for modification. Replacing the chloro group with other functionalities can significantly alter the compound's biological profile. SAR studies have shown that in some cases, removal of the chlorine atom leads to decreased potency.

The 4-hydroxy group: Modifications at the 4-position, such as converting the hydroxyl group to an ether or an amino group, can also modulate activity. For instance, the introduction of a 4-methoxyphenyl (B3050149) group at position-7 of certain pyrrolo[2,3-d]pyrimidines enhanced their anti-inflammatory activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This is achieved by correlating physicochemical properties, such as electronic and steric parameters, with the observed biological response.

Electronic parameters describe the electronic properties of a molecule, such as its ability to donate or accept electrons. These are crucial for understanding interactions with biological targets.

Electron-donating and electron-withdrawing groups: The presence of electron-withdrawing groups, like nitro or chloro groups, can enhance the electrophilicity of certain parts of the molecule, potentially leading to stronger interactions with nucleophilic residues in a biological target. scirp.org Conversely, electron-donating groups can increase nucleophilicity.

Hammett substituent constant (σ): This parameter is sometimes used in QSAR studies to quantify the electronic effect of substituents on a benzene (B151609) ring. researchgate.net

Steric parameters relate to the size and shape of the molecule, which are critical for fitting into the binding site of a biological target.

Molecular weight and volume: These basic parameters can influence how well a molecule fits into a binding pocket.

Topological descriptors: QSAR studies on some heterocyclic compounds have shown that topological parameters, which describe the connectivity and branching of a molecule, can play a significant role in their antimicrobial activity. researchgate.net

Steric hindrance: Bulky substituents can sometimes prevent a molecule from binding effectively to its target, while in other cases, they may improve selectivity by preventing binding to off-target sites.

A 3D-QSAR study on acyl thiourea (B124793) derivatives identified specific electronic requirements around the pharmacophore for maximal biological activity. brieflands.com This type of analysis provides a more detailed, three-dimensional understanding of the SAR.

A key application of QSAR is the development of predictive models that can be used to estimate the biological activity of new, unsynthesized compounds. These models are valuable tools in drug discovery, as they can help to prioritize which compounds to synthesize and test, thereby saving time and resources.

The process typically involves:

Building a QSAR model: A set of compounds with known biological activities (the training set) is used to develop a mathematical equation that relates their structural properties to their activity. analis.com.my

Validating the model: The predictive power of the model is assessed using both internal and external validation techniques to ensure its robustness and reliability. analis.com.my A good QSAR model should have high correlation coefficients (R²) and predictive R² (Q²) values. nih.gov

Predicting the activity of new compounds: The validated model is then used to predict the activity of new compounds (the test set) before they are synthesized.

For example, a QSAR study on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors resulted in a model with good predictivity (R² = 0.958 and Q² = 0.903), which could be used to guide the design of new inhibitors. nih.gov Similarly, predictive QSAR models have been developed for various classes of compounds, including those with antimicrobial and anti-amoebic activities. researchgate.netanalis.com.my

Molecular Docking and Computational Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. In drug design, it is used to predict how a small molecule (ligand), such as a derivative of this compound, binds to the active site of a biological target, typically a protein or enzyme.

The process involves:

Defining the binding site: The three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, is used to identify the binding pocket.

Generating ligand conformations: The small molecule is allowed to adopt various conformations and orientations within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted to be the most likely binding mode.

Molecular docking studies have been instrumental in understanding the interactions of pyrimidine derivatives with their biological targets. For instance, docking studies on pyrimidine inhibitors of cholinesterases and carbonic anhydrases have helped to visualize the binding interactions within the active sites of these enzymes, providing a rationale for their observed inhibitory activity. nih.gov

In another example, molecular docking of dihydropyrimidinone derivatives into the active site of alkaline phosphatase revealed efficient binding of the active compounds. nih.gov Similarly, docking studies have been used to investigate the binding of phthalimide (B116566) derivatives to DNA and to understand the interactions of quinoline (B57606) derivatives with HIV reverse transcriptase. nih.govresearchgate.net